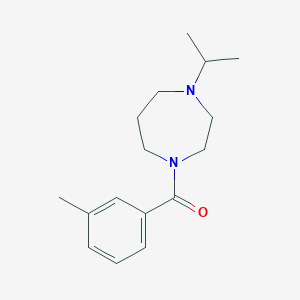![molecular formula C16H15N3O2 B7570806 N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide, also known as HU-331, is a synthetic cannabinoid compound that has been extensively researched for its potential therapeutic benefits. It is a non-psychotropic compound that does not produce the psychoactive effects associated with other cannabinoids such as THC. HU-331 has shown promise in treating a variety of medical conditions, including cancer, inflammation, and neurodegenerative diseases.
作用機序
The mechanism of action of N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide is not fully understood, but it is believed to work by interacting with the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, inflammation, and immune function. N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide is thought to interact with the CB2 receptor, which is primarily found in immune cells and is involved in regulating immune function and inflammation.
Biochemical and Physiological Effects
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide in lab experiments is that it is a non-psychotropic compound, meaning that it does not produce the psychoactive effects associated with other cannabinoids such as THC. This makes it easier to study its effects on the body without the confounding effects of psychoactivity. However, one limitation of using N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are many potential future directions for research on N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide. One area of research could be to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Additionally, further research could be done to understand its mechanism of action and how it interacts with the endocannabinoid system. Another potential area of research could be to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research could be done to explore its potential as an anti-inflammatory agent and its potential use in treating inflammatory diseases such as arthritis.
合成法
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 4-hydroxybenzyl alcohol with methyl anthranilate to form the intermediate compound, which is then reacted with hydrazine hydrate and acetic anhydride to form the final product, N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide.
科学的研究の応用
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic benefits. Scientific research has shown that N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been shown to have neuroprotective effects and can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19(10-11-6-8-12(20)9-7-11)16(21)15-13-4-2-3-5-14(13)17-18-15/h2-9,20H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJFFZCQHCDZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)O)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

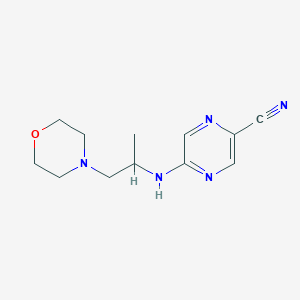
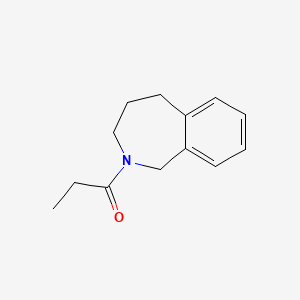
![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one](/img/structure/B7570744.png)
![5-[(9-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]piperidin-2-one](/img/structure/B7570746.png)
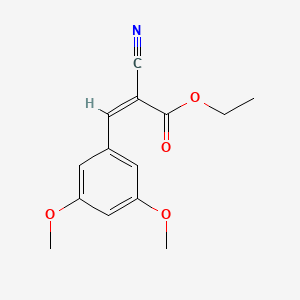
![[2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7570757.png)
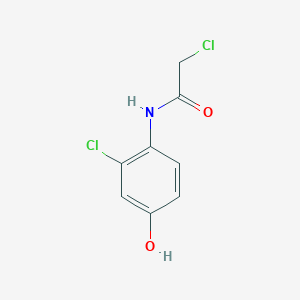
![5-[1-(Cyclohexylmethyl)piperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7570775.png)
![2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7570785.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one](/img/structure/B7570797.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)
![6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride](/img/structure/B7570805.png)
